molecular formula C44H37N3O2 B1606388 2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid CAS No. 74853-62-6

2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid

Cat. No.: B1606388
CAS No.: 74853-62-6
M. Wt: 639.8 g/mol
InChI Key: FFVVHORODDZQPF-UHFFFAOYSA-N
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Description

2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C44H37N3O2 and its molecular weight is 639.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Research has shown that certain chemical compounds, including benzothiazole derivatives, are effective as corrosion inhibitors for carbon steel in acidic environments. While not directly mentioning 2-(Tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid, studies on similar structures highlight their potential in offering extra stability and higher inhibition efficiencies against steel corrosion, suggesting a possible application area for corrosion protection in industrial settings (Hu et al., 2016).

Antiviral Activity

Compounds synthesized through microwave irradiation, including (quinazolin-4-ylamino)methyl-phosphonates, have shown weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests that structurally complex compounds, possibly including this compound, could have potential applications in developing antiviral agents (Luo et al., 2012).

Synthetic Chemistry Applications

Various studies have focused on the synthesis of complex molecules for different applications, including the generation of structurally diverse libraries through alkylation and ring closure reactions. Such synthetic methods could be applicable for modifying or enhancing the properties of this compound for specific scientific applications (Roman, 2013).

Fluorescence Derivatisation

The derivatisation of amino acids for fluorescence studies highlights the versatility of certain compounds in biological assays. While this compound was not specifically mentioned, similar compounds have been used to enhance fluorescence for easier detection in various studies, indicating potential research applications in this area (Frade et al., 2007).

Properties

IUPAC Name

2-(tritylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H37N3O2/c48-42(49)41(46-43(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)31-40-32-47(33-45-40)44(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,32-33,41,46H,31H2,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVHORODDZQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CN(C=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H37N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298663
Record name n,1-ditritylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-62-6
Record name NSC125175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,1-ditritylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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